molecular formula C9H13NO3S B1425797 [2-(Methoxymethyl)phenyl]methanesulfonamide CAS No. 1463608-44-7

[2-(Methoxymethyl)phenyl]methanesulfonamide

Cat. No. B1425797
CAS RN: 1463608-44-7
M. Wt: 215.27 g/mol
InChI Key: ZNLFCAGGFBIXKL-UHFFFAOYSA-N
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Description

“[2-(Methoxymethyl)phenyl]methanesulfonamide” is a chemical compound with the CAS Number: 1463608-44-7 . It has a molecular weight of 215.27 and is typically available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is [2-(methoxymethyl)phenyl]methanesulfonamide . The InChI Code is 1S/C9H13NO3S/c1-13-6-8-4-2-3-5-9(8)7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) .


Physical And Chemical Properties Analysis

“[2-(Methoxymethyl)phenyl]methanesulfonamide” is a powder that is stored at room temperature .

Scientific Research Applications

Organic Synthesis

[2-(Methoxymethyl)phenyl]methanesulfonamide: is utilized in organic synthesis as an intermediate for the preparation of more complex chemical entities. Its sulfonamide group can act as a leaving group or be transformed into other functional groups, facilitating various organic reactions .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Its phenyl ring can be modified to create derivatives with desired pharmacological properties .

Electrophilic Alkylation

The compound exhibits high reactivity in electrophilic alkylation reactions. It can be used to alkylate various aromatic and heteroaromatic compounds, which is a fundamental step in the synthesis of many organic molecules .

Catalyst Development

Researchers have explored the use of [2-(Methoxymethyl)phenyl]methanesulfonamide in the development of new catalysts. Its structural features can be leveraged to design catalysts that facilitate specific types of chemical reactions .

Material Science

In material science, this compound can be employed to modify the surface properties of materials. By attaching the sulfonamide group to polymers or surfaces, it can alter their interaction with other substances .

Analytical Chemistry

The compound’s unique structure makes it suitable for use as a standard or reference material in analytical chemistry. It can help in the calibration of instruments or in the development of new analytical methods .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of [2-(Methoxymethyl)phenyl]methanesulfonamide can be synthesized to act as intermediates for agrochemicals such as pesticides or herbicides .

Environmental Studies

This compound can also be used in environmental studies to understand the behavior of sulfonamide compounds in the environment. It can serve as a model compound for studying degradation pathways or environmental persistence .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[2-(methoxymethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-6-8-4-2-3-5-9(8)7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLFCAGGFBIXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Methoxymethyl)phenyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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